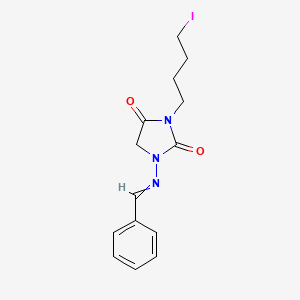
1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione
Cat. No. B8018549
M. Wt: 385.20 g/mol
InChI Key: SPKHRDVSKYRXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05462940
Procedure details


A mixture of 1-phenylmethyleneamino-3-(4-chlorobutyl)-2,4 imidazolidinedione (prepared as described in Part I above) (43.1 g, 0.1467 mole), acetone (1200 ml) and sodium iodide (48.4 g, 0.3227 mole) is heated to reflux. Reflux is maintained for 5 hours. The mixture is filtered, collecting the insoluble. The filtrate is recharged with sodium iodide (10 g) and reflux is resumed and is maintained for 15 hours. After cooling to ambient temperature, the mixture is filtered, removing the insoluble NaCl (total recovery, 9.5 g, 110%). The filtrate is poured into H2O (2000 ml) while stirring. After stirring for 30 minutes, the solid is collected and air-dried to yield 51.5 g (0.1337 mole) of 1-phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione.
Name
1-phenylmethyleneamino-3-(4-chlorobutyl)-2,4 imidazolidinedione
Quantity
43.1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]=[N:8][N:9]2[CH2:13][C:12](=[O:14])[N:11]([CH2:15][CH2:16][CH2:17][CH2:18]Cl)[C:10]2=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I-:21].[Na+]>CC(C)=O>[C:1]1([CH:7]=[N:8][N:9]2[CH2:13][C:12](=[O:14])[N:11]([CH2:15][CH2:16][CH2:17][CH2:18][I:21])[C:10]2=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
1-phenylmethyleneamino-3-(4-chlorobutyl)-2,4 imidazolidinedione
|
|
Quantity
|
43.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=NN1C(N(C(C1)=O)CCCCCl)=O
|
|
Name
|
|
|
Quantity
|
48.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained for 5 hours
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting the insoluble
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained for 15 hours
|
|
Duration
|
15 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing the insoluble NaCl (total recovery, 9.5 g, 110%)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate is poured into H2O (2000 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=NN1C(N(C(C1)=O)CCCCI)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.1337 mol | |
| AMOUNT: MASS | 51.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
